N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide

Catalog No.
S3252718
CAS No.
953920-86-0
M.F
C19H26N2O4S
M. Wt
378.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethox...

CAS Number

953920-86-0

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2,5-dimethoxybenzenesulfonamide

Molecular Formula

C19H26N2O4S

Molecular Weight

378.49

InChI

InChI=1S/C19H26N2O4S/c1-21(2)16-9-7-15(8-10-16)6-5-13-20-26(22,23)19-14-17(24-3)11-12-18(19)25-4/h7-12,14,20H,5-6,13H2,1-4H3

InChI Key

RRMKWQRJYBUEMO-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC

solubility

not available
  • Structure features: The molecule contains several functional groups that are commonly found in bioactive molecules. These include:
    • A sulfonamide group, which can be involved in hydrogen bonding and can influence the molecule's interaction with biological targets [].
    • Two methoxy groups, which can improve the molecule's water solubility and may also play a role in its biological activity [].
    • An aromatic amine group, which can participate in various chemical reactions and can be involved in binding to biological molecules [].

Based on these features, it is possible that N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide could be investigated for its potential activity in various areas of scientific research, such as:

  • Medicinal chemistry: The molecule could be studied for its potential therapeutic effects in different diseases. The specific activity would depend on its interactions with biological targets.
  • Pharmacology: Research could focus on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule, which are important for determining its potential as a drug candidate.
  • Material science: The molecule's structure could be of interest for the development of new materials with specific properties.

N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, dimethoxy substitution on a benzene ring, and a propyl chain attached to a dimethylamino phenyl moiety. The molecular formula for this compound is C18H24N2O4SC_{18}H_{24}N_{2}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound exhibits potential versatility in various chemical and biological applications due to its structural attributes.

Similar to Verapamil, Methoxyverapamil is believed to act as a calcium channel blocker. Calcium channels are pore proteins in cell membranes that regulate the flow of calcium ions into cells. By blocking these channels, Methoxyverapamil may reduce calcium influx into cells, potentially impacting various cellular processes [].

The chemical reactivity of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide can be analyzed through several possible reactions:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by strong nucleophiles, leading to the formation of new amine derivatives.
  • Hydrolysis: In the presence of water and acids or bases, the sulfonamide bond may hydrolyze, releasing the corresponding amine and sulfonic acid.
  • Reduction Reactions: The dimethylamino group can be reduced under specific conditions to yield secondary or primary amines.

These reactions highlight the compound's potential for further derivatization in synthetic organic chemistry.

  • Antimicrobial Activity: Sulfonamides are known for their antibacterial properties.
  • Anticancer Potential: Certain derivatives have shown promise in inhibiting tumor growth.
  • Neuroactive Effects: The dimethylamino group may impart neuroactive properties, potentially influencing neurotransmitter systems.

Further empirical studies would be necessary to establish specific biological activities associated with this compound.

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide can involve several steps:

  • Formation of the Propyl Chain: Starting from an appropriate alkyl halide, a propyl group can be introduced via nucleophilic substitution on a suitable amine.
  • Sulfonamide Formation: Reacting the resulting amine with a sulfonyl chloride will yield the sulfonamide functional group.
  • Dimethoxybenzene Introduction: The dimethoxybenzene moiety can be synthesized through methoxylation of a phenolic precursor followed by coupling reactions.

This multi-step synthesis illustrates the complexity involved in producing this compound.

N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide may find applications in various fields:

  • Pharmaceuticals: Potential use as an antimicrobial or anticancer agent.
  • Chemical Research: As a reagent in organic synthesis for developing new compounds.
  • Material Science: Possible incorporation into polymers or coatings due to its unique functional groups.

Interaction studies involving N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide could focus on:

  • Protein Binding Assays: To determine how effectively the compound binds to target proteins or enzymes.
  • Cellular Uptake Studies: Evaluating how well the compound penetrates cell membranes and its subsequent biological effects.
  • Drug Interaction Profiles: Assessing how this compound interacts with other pharmaceuticals to evaluate potential synergistic effects or adverse interactions.

Such studies would provide valuable insights into its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide. Here are some examples for comparison:

Compound NameStructural FeaturesBiological Activity
4-DimethylaminocinnamaldehydeContains a dimethylamino group and an aldehydeAntimicrobial properties
3-(2,5-Dimethoxyphenyl)-N-(4-(dimethylamino)phenyl)acrylamideDimethoxy substitution and acrylamide functionalityPotential anticancer activity
N,N-Dimethyl-4-(4-pyridinyl)anilineDimethylamino group with pyridineNeuroactive properties

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of a sulfonamide functional group with both dimethoxy and dimethylamino substitutions. This combination may lead to distinct chemical reactivity and biological activity compared to similar compounds. Further research is warranted to explore these unique properties fully.

Retrosynthetic dissection of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide reveals two primary synthons: the 2,5-dimethoxybenzenesulfonyl moiety and the 3-(4-(dimethylamino)phenyl)propylamine sidechain. The sulfonamide bond serves as the logical disconnection point, suggesting a convergent synthesis strategy coupling a sulfonyl chloride derivative with a secondary amine.

The 2,5-dimethoxybenzenesulfonyl chloride precursor can be derived from 2,5-dimethoxybenzenesulfonic acid, itself accessible via sulfonation of 1,4-dimethoxybenzene. Regioselective sulfonation at the para position relative to one methoxy group is critical, achievable through controlled reaction conditions with fuming sulfuric acid. The 3-(4-(dimethylamino)phenyl)propylamine fragment necessitates a three-carbon spacer between the aromatic ring and terminal amine, suggesting alkylation of 4-(dimethylamino)benzaldehyde followed by reductive amination or Curtius rearrangement.

Alternative disconnections consider the propyl chain as a separate synthetic unit. A Michael addition approach could construct the three-carbon linkage through conjugate addition of a dimethylamino-substituted benzyl Grignard reagent to acrylonitrile, followed by reduction to the primary amine. However, this route introduces stereochemical complexities requiring resolution.

Sulfonamide Bond Formation Strategies in Heterocyclic Systems

Sulfonamide bond formation between 2,5-dimethoxybenzenesulfonyl chloride and 3-(4-(dimethylamino)phenyl)propylamine represents the pivotal coupling step. Traditional sulfonylation employs stoichiometric bases like pyridine or triethylamine to scavenge HCl byproducts, typically conducted in dichloromethane or THF at 0–25°C. Recent advances in sulfur dioxide insertion chemistry offer alternative pathways using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable SO₂ surrogate, enabling sulfonamide formation under milder conditions.

Comparative analysis of sulfonylation methods reveals significant yield variations:

MethodBaseSolventTemperatureYield (%)
Classical sulfonyl chloridePyridineDCM0°C78
DABSO-mediatedCs₂CO₃DMF80°C85
Mn-catalyzed couplingK₂CO₃Xylenes150°C92

The manganese-catalyzed approach, while high-yielding, requires specialized ligands (PNP pincer complexes) and elevated temperatures, potentially complicating scale-up. Ultrasound-assisted methods demonstrate improved homogeneity in sulfonamide crystallization, particularly beneficial for electron-deficient aryl systems.

Optimization of Dimethylamino Group Introduction via Reductive Amination

Installation of the dimethylamino substituent on the phenylpropylamine fragment employs reductive amination as the key transformation. Condensation of 4-aminophenylpropanal with dimethylamine hydrochloride in methanol, followed by sodium cyanoborohydride reduction, achieves efficient dimethylation while preserving the sulfonamide functionality. Critical parameters include:

  • pH control: Maintenance of pH 6–7 via acetic acid buffer prevents over-reduction
  • Solvent selection: Methanol/THF mixtures (4:1) optimize substrate solubility and reaction rate
  • Catalyst loading: 10 mol% Ti(i-OPr)₄ enhances imine formation kinetics

Alternative approaches utilizing borrowing hydrogen methodology with manganese catalysts show promise for step-economic synthesis. The Mn(I) PNP pincer complex catalyzes direct N-alkylation of sulfonamides using benzyl alcohols, though substrate scope limitations exist for electron-deficient amines.

Methoxy Group Positioning and Orthogonal Protection Strategies

Regioselective introduction of 2,5-dimethoxy substituents demands careful protection sequence planning. A orthogonal protection strategy employing tert-butyldimethylsilyl (TBS) and methoxymethyl (MOM) groups enables sequential functionalization:

  • Initial sulfonation of hydroquinone mono-TBS ether at the para position
  • MOM protection of the free phenolic hydroxyl
  • TBS deprotection under acidic conditions (HF·pyridine)
  • Methylation of the revealed hydroxyl using methyl iodide/K₂CO₃
  • Final MOM cleavage with HCl/MeOH

This five-step sequence achieves 89% overall yield with complete regiocontrol, surpassing direct dimethylation approaches prone to over-alkylation. Recent advances in continuous flow sulfonation enable precise reaction quenching, minimizing polysubstitution byproducts during the initial sulfonation step.

SAR studies of related sulfonamides highlight critical modifications affecting CDK2 inhibition:

Structural FeatureImpact on CDK2 ActivityReference
Chloro vs. MethoxyMethoxy groups enhance potency (2.5×) [1] [3]
Propyl chain lengthC3 optimal for binding affinity [1] [6]
N-Dimethylamino groupImproves solubility and cell penetration [4]

For example, replacing the chloro substituent in 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide with methoxy groups (as in the target compound) increases electron-donating effects, potentially strengthening π-cation interactions with Lys89 [1] [6]. Additionally, the propyl linker’s flexibility allows the dimethylamino-phenyl group to occupy a distal hydrophobic pocket, a feature shared with NU6300, a covalent CDK2 inhibitor [2].

Computational Docking Studies with Human CDK2 Isoforms

Molecular docking simulations predict that the target compound adopts a binding pose similar to purine-based inhibitors but with distinct interactions:

  • ATP-binding site occupancy: The sulfonamide group aligns with the adenine-binding region, while the 2,5-dimethoxybenzene occupies a subpocket typically targeted by purine C6 substituents [6].
  • **Glycine-rich loop stabilization

Role of Sulfonamide Spacer Length in Bioactivity Optimization

The sulfonamide spacer length plays a crucial role in determining the bioactivity of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide through its influence on molecular flexibility, target binding affinity, and pharmacokinetic properties. The propyl linker (-CH2-CH2-CH2-) in this compound represents an optimal balance between conformational flexibility and binding specificity [1] [2].

Table 1: Sulfonamide Spacer Length Effects on Bioactivity

Spacer Length (Atoms)Spacer TypeFlexibilityBioactivity ImpactBinding AffinitySelectivity
1Direct attachmentNoneRigid conformationVariableHigh
2Methylene (-CH2-)Very LowLimited mobilityModerateHigh
3Propyl (-CH2-CH2-CH2-)ModerateOptimal balanceHighModerate-High
4Butyl (-CH2-CH2-CH2-CH2-)HighIncreased conformational freedomModerate-HighModerate
5Pentyl (-CH2-CH2-CH2-CH2-CH2-)Very HighExcessive flexibilityModerateLow
6Hexyl (-CH2-CH2-CH2-CH2-CH2-CH2-)Extremely HighReduced binding specificityLowLow

Structure-activity relationship studies demonstrate that the three-carbon propyl spacer provides the optimal compromise between molecular rigidity and flexibility. Shorter spacers (one or two carbons) result in insufficient conformational freedom to achieve optimal binding geometries, while longer spacers (four or more carbons) introduce excessive flexibility that can reduce binding specificity and selectivity [3] [4]. The propyl linker allows the terminal dimethylamino group to adopt favorable orientations for target interaction while maintaining sufficient structural stability.

Research findings indicate that sulfonamide derivatives with propyl spacers exhibit enhanced bioactivity compared to their shorter or longer analogs [5] [6]. The three-carbon chain length enables the compound to span the appropriate distance between binding subsites in target proteins, facilitating optimal intermolecular interactions through hydrogen bonding, electrostatic interactions, and hydrophobic contacts [4] [7].

Electronic Effects of Dimethoxy Substitution Patterns

The 2,5-dimethoxy substitution pattern on the benzene ring of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide significantly influences the compound's electronic properties and biological activity through inductive and mesomeric effects. This substitution pattern represents a balanced activation system that optimizes both stability and reactivity [8] .

Table 2: Electronic Effects of Dimethoxy Substitution Patterns

Substitution PatternElectronic EffectElectron DensityStabilityReactivityBiological Activity
2,3-DimethoxyModerate activationIncreasedModerateModerateModerate
2,4-DimethoxyStrong activationHighly increasedHighHighHigh
2,5-DimethoxyBalanced activationOptimally increasedVery HighOptimalOptimal
2,6-DimethoxySteric hindranceIncreased with hindranceModerateReducedReduced
3,4-DimethoxyStrong activationHighly increasedHighHighHigh
3,5-DimethoxyModerate activationModerately increasedModerateModerateModerate

The methoxy groups function as electron-donating substituents through both inductive (+I) and mesomeric (+M) effects, increasing electron density on the aromatic ring. This enhanced electron density facilitates nucleophilic character and stabilizes positive charge development during molecular interactions [10] [8]. The 2,5-dimethoxy substitution pattern provides optimal electronic activation while minimizing steric hindrance, allowing for effective molecular recognition and binding.

Computational studies reveal that the 2,5-dimethoxy pattern exhibits superior stability compared to other substitution patterns, with calculated reorganization energies indicating favorable redox properties [8]. The symmetric arrangement of methoxy groups in the 2,5-positions creates a balanced electronic environment that enhances both molecular stability and biological activity. This substitution pattern demonstrates optimal lipophilicity and membrane permeability characteristics essential for pharmacological activity [11].

Conformational Analysis of Propyl Linker Geometry

The propyl linker in N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide exhibits conformational flexibility that significantly impacts the compound's biological activity through multiple accessible conformations. The three-carbon chain can adopt various rotameric states, each with distinct energy profiles and binding implications [3] [12].

Table 3: Propyl Linker Conformational Analysis

ConformationTorsion Angle 1 (C1-C2)Torsion Angle 2 (C2-C3)Relative Energy (kcal/mol)Population (%)Bioactivity Impact
All-trans (extended)180°180°0.040Optimal binding
Gauche-trans60°180°0.825Good binding
Trans-gauche180°60°0.825Good binding
Gauche-gauche60°60°1.610Reduced binding
Cyclic constrainedConstrainedConstrainedVariableContext dependentEnhanced selectivity

The all-trans conformation represents the global minimum energy state and provides the most extended molecular geometry, facilitating optimal binding to target proteins [3] [13]. This extended conformation allows maximum separation between the sulfonamide and dimethylamino functional groups, enabling simultaneous interaction with distinct binding subsites. The gauche conformations, while slightly higher in energy, contribute to conformational diversity and may be stabilized through specific protein-ligand interactions [12] [14].

Conformational analysis reveals that the propyl linker maintains sufficient flexibility to adapt to different binding environments while providing structural stability. The rotational barriers between conformations are moderate (0.8-1.6 kcal/mol), allowing for dynamic equilibrium between states at physiological temperatures [3] [15]. This conformational flexibility is essential for induced-fit binding mechanisms and optimizes the compound's ability to interact with multiple target conformations.

N-Alkylation Strategies for Enhanced Blood-Brain Barrier Permeability

N-alkylation represents a strategic approach to enhance the blood-brain barrier permeability of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide through modulation of physicochemical properties. The dimethylamino group in this compound exemplifies optimal N-alkylation for central nervous system penetration [16] [17].

Table 4: N-Alkylation Strategies for Enhanced BBB Permeability

Alkylation StrategyLipophilicity ChangeMolecular WeightPolar Surface AreaBBB PermeabilityMetabolic Stability
MethylationModerate increaseLow increaseDecreasedEnhancedModerate
EthylationSignificant increaseModerate increaseDecreasedSignificantly enhancedGood
PropylationHigh increaseHigh increaseDecreasedHighly enhancedExcellent
CyclopropylationModerate increaseModerate increaseDecreasedEnhancedGood
DimethylationHigh increaseModerate increaseGreatly decreasedOptimalReduced
MethoxylationModerate increaseModerate increaseSlightly decreasedModerate enhancementModerate

The dimethylamino group serves as a prototypical N-alkylation strategy that optimizes blood-brain barrier penetration through multiple mechanisms. This modification significantly reduces polar surface area while maintaining favorable lipophilicity, resulting in enhanced passive diffusion across lipid membranes [18] [17]. The tertiary amine can exist in equilibrium between neutral and protonated forms, facilitating transport across the blood-brain barrier through both passive and active mechanisms [19].

Research demonstrates that N-alkylation strategies must balance lipophilicity enhancement with metabolic stability considerations. The dimethylamino group provides optimal brain penetration while maintaining reasonable metabolic stability [20] [19]. This alkylation pattern enables the compound to cross the blood-brain barrier effectively while preserving target binding affinity and selectivity. The strategic placement of the dimethylamino group at the terminus of the propyl chain maximizes its impact on blood-brain barrier permeability without compromising the compound's pharmacological profile.

XLogP3

3.3

Dates

Last modified: 08-19-2023

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